Iodonitromethane

Description

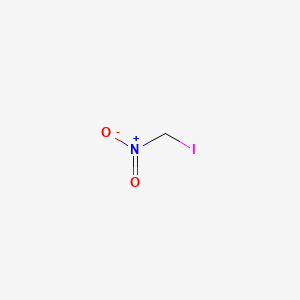

Structure

2D Structure

3D Structure

Properties

CAS No. |

25538-43-6 |

|---|---|

Molecular Formula |

CH2INO2 |

Molecular Weight |

186.937 g/mol |

IUPAC Name |

iodo(nitro)methane |

InChI |

InChI=1S/CH2INO2/c2-1-3(4)5/h1H2 |

InChI Key |

NGPZXMWROSHCLA-UHFFFAOYSA-N |

Canonical SMILES |

C([N+](=O)[O-])I |

Origin of Product |

United States |

Synthetic Methodologies for Iodonitromethane and Its Derivatives

Direct Synthetic Routes to Iodonitromethane

Direct synthesis routes are those that aim to construct the this compound molecule in a minimal number of steps from readily available starting materials. These strategies can be broadly categorized into the halogenation of nitromethane (B149229) analogues and the nitration of halogenated methane (B114726) compounds.

This approach utilizes nitromethane as the foundational starting material, introducing an iodine atom onto the carbon that is already bonded to the nitro group. The activation of the C-H bond by the adjacent electron-withdrawing nitro group is a key principle enabling these reactions.

The direct iodination of nitromethane can be effectively carried out using a combination of molecular iodine (I₂) and a base, such as sodium hydroxide (B78521) (NaOH). snu.ac.kr This reaction is analogous to the classical iodoform (B1672029) reaction, where a methyl group attached to a carbonyl is halogenated. libretexts.orgchemguide.co.ukvedantu.com

In this process, the hydroxide ion (OH⁻) from NaOH acts as a base, abstracting the acidic α-hydrogen from nitromethane. This deprotonation results in the formation of a resonance-stabilized nitronate anion, also known as the aci-form. This nitronate anion is a potent nucleophile that subsequently attacks a molecule of iodine, leading to the formation of this compound and an iodide ion. vedantu.com The reaction proceeds efficiently due to the enhanced acidity of the proton on the α-carbon, a direct consequence of the strong electron-withdrawing nature of the nitro group. The reaction can be performed with cold, dilute sodium hydroxide. quora.com

Table 1: Iodination of Nitromethane

| Reactant 1 | Reactant 2 | Base | Product |

| Nitromethane | Molecular Iodine (I₂) | Sodium Hydroxide (NaOH) | This compound |

An alternative strategy for forming α-iodonitro compounds involves starting with a dihalogenated methane, specifically diiodomethane (B129776) (CH₂I₂). organic-chemistry.org Diiodomethane can be prepared from dichloromethane (B109758) through the Finkelstein reaction, which involves treating it with sodium iodide in acetone. youtube.comwikipedia.org

One documented method involves the reaction of diiodomethane with n-butyllithium (n-BuLi) in the presence of tert-butyl nitrite (B80452) (tBuONO). organic-chemistry.org In this synthesis, the strong base, n-butyllithium, deprotonates diiodomethane to generate an iodomethyl carbanion. This nucleophilic intermediate then reacts with tert-butyl nitrite, which serves as the nitrating agent, to yield the final this compound product.

Table 2: Synthesis from Diiodomethane

| Precursor | Reagent 1 | Reagent 2 | Product |

| Diiodomethane (CH₂I₂) | n-Butyllithium (n-BuLi) | tert-Butyl Nitrite (tBuONO) | This compound |

This synthetic approach reverses the order of functional group introduction. It begins with a halogenated methane precursor, which is then subjected to a nitration reaction to introduce the nitro group.

The selective nitration of halogenated methanes, such as diiodomethane, presents a viable route to this compound. While the nitration of simple alkanes like methane typically requires harsh conditions, such as vapor-phase reactions with nitric acid at very high temperatures (around 500°C), more targeted methods exist for functionalized substrates. quora.com

The synthesis from diiodomethane using tert-butyl nitrite is a prime example of a selective nitration pathway. organic-chemistry.org Other nitrating systems can also be employed for such transformations. For instance, reagents like sodium nitrite (NaNO₂) have been used extensively to introduce nitro groups into various organic molecules. thieme-connect.com The choice of nitrating agent and reaction conditions is critical to achieve selective nitration without promoting unwanted side reactions. numberanalytics.commissouristate.edu The use of specific reagent systems, such as Oxone® and potassium iodide (KI), has been shown to be effective in the synthesis of β-iodonitro-substituted alkenes from alkynes, demonstrating the utility of in situ generated iodine and nitrite sources for creating C-I and C-NO₂ bonds in a single process. researchgate.net

In the synthesis of this compound, particularly through the halogenation of nitromethane, key intermediates are formed that can sometimes be isolated. The most significant of these is the salt of this compound's aci-form. sciencemadness.org

Nitroalkanes that possess an α-hydrogen, including this compound, exhibit tautomerism, existing in equilibrium between the nitro form and the aci-form (a nitronic acid). The hydrogen on the carbon atom in this compound is acidic and can be readily removed by a base like sodium hydroxide. This deprotonation results in the formation of the sodium salt of this compound. alfa-chemistry.com This salt is a resonance-stabilized anion known as a nitronate. This species is the key nucleophilic intermediate in the iodination of nitromethane. vedantu.com The stability of this nitronate allows for its potential isolation as a salt, representing a stable intermediate in the synthetic pathway. The existence of a commercially available technical grade sodium salt of this compound confirms its status as an isolable chemical species. alfa-chemistry.com

Nitration Pathways Leading to this compound

Synthesis of this compound Derivatives and Analogues

The synthesis of derivatives and analogues of this compound involves specific reactions that introduce both an iodo and a nitro group into a molecular framework. These methods are tailored to produce compounds with distinct structural features, such as β-iodonitro alkenes and polyhalogenated nitromethanes.

Preparation of β-Iodonitro Alkenes via Iodonitration of Alkynes

The iodonitration of alkynes is a significant method for synthesizing β-iodonitro alkenes, which are valuable intermediates in organic synthesis due to the versatile reactivity of the iodo and nitro functional groups. thieme-connect.com This transformation involves the simultaneous addition of an iodine atom and a nitro group across the carbon-carbon triple bond of an alkyne.

A particularly effective and convenient approach utilizes tert-butyl nitrite (tBuONO) and molecular iodine (I₂). thieme-connect.comorganic-chemistry.org This method is noteworthy as it proceeds without the need for an acid or a strong oxidant. thieme-connect.comresearchgate.net The reaction is believed to occur through a free-radical mechanism. thieme-connect.com A nitro radical, generated from tBuONO, adds to the alkyne, forming a vinyl radical intermediate. This intermediate is then trapped by iodine to yield the final β-iodonitro alkene product. thieme-connect.com

Alternative systems for the iodonitration of alkynes have also been developed. One such system employs a combination of potassium iodide (KI), nitric acid (HNO₃), and magnesium nitrate (B79036) [Mg(NO₃)₂]. thieme-connect.com Another method uses sodium nitrite (NaNO₂) and potassium iodide (KI) with Oxone® serving as the oxidant. thieme-connect.comresearchgate.net However, these methods can be limited by poor selectivity or the requirement of acids and oxidants. thieme-connect.com

The reaction conditions for the tBuONO and I₂ system have been optimized, as detailed in the table below, showcasing the synthesis of (1-iodo-2-nitrovinyl)benzene from phenylacetylene. thieme-connect.com

Table 1: Optimization of Iodonitration of Phenylacetylene

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | E/Z Ratio |

| 1 | THF | 50 | 4 | 81 | 9:1 |

| 2 | Dioxane | 50 | 4 | 75 | 9:1 |

| 3 | CH₃CN | 50 | 4 | 69 | 8:1 |

| 4 | iPrOH | 50 | 4 | trace | - |

| 5 | Toluene | 50 | 4 | 72 | 8:1 |

| 6 | THF | rt | 12 | 70 | 9:1 |

| 7 | THF | 70 | 2 | 78 | 8:1 |

Reaction conditions: Phenylacetylene (0.5 mmol), I₂ (0.25 mmol), tBuONO (1.3 mmol) in solvent (2.0 mL). Data sourced from Synlett, 2017, 28, 1657-1659. thieme-connect.com

This methodology has been successfully applied to a range of substituted alkynes, demonstrating its utility in generating structurally diverse β-iodonitro alkenes.

Synthesis of Di-iodonitromethane and Related Polyhalogenated Nitromethanes

The synthesis of nitromethanes bearing multiple halogen atoms, such as di-iodonitromethane, involves distinct synthetic challenges. While the reaction of metal salts of nitromethane with halogens can produce monohalonitromethanes, this method often leads to the formation of di- and tri-halogenated by-products. google.com

A more direct route to polyhalogenated nitroalkanes is through the thermal decomposition of the corresponding acyl nitrates. google.com This method allows for the preparation of compounds like dibromonitromethane, difluoronitromethane, and even tri-iodonitromethane. The process involves reacting a carboxylic acid anhydride, such as di-iodoacetic anhydride, with a nitrating agent like nitrogen pentoxide to form an acyl nitrate intermediate. This intermediate is then heated to induce decomposition, yielding the desired polyhalogenated nitromethane. google.com

The table below provides examples of nitroalkanes produced via this method. google.com

Table 2: Synthesis of Polyhalogenated Nitromethanes via Acyl Nitrate Decomposition

| Starting Acid Anhydride | Nitroalkane Obtained |

| Dibromoacetic Anhydride | Dibromonitromethane |

| Difluoroacetic Anhydride | Difluoronitromethane |

| Tri-iodoacetic Anhydride | Tri-iodonitromethane |

Data sourced from US Patent 3,689,576. google.com

Green Chemistry and Sustainable Approaches in this compound Synthesis

In recent years, principles of green chemistry have been increasingly applied to the synthesis of nitro compounds to develop more sustainable and environmentally benign processes.

The synthesis of β-iodonitro alkenes using tert-butyl nitrite (tBuONO) and iodine is considered a greener approach because it circumvents the need for harsh acids or strong oxidants. thieme-connect.com tBuONO is regarded as a green precursor for generating nitro radicals. thieme-connect.com

Another strategy that aligns with green chemistry principles is the use of Oxone® (a triple salt of 2KHSO₅·KHSO₄·K₂SO₄) as an oxidant. Oxone® is noted for being stable, easy to handle, and environmentally friendly. researchgate.net Its application in the iodonitration of alkynes with sodium nitrite and potassium iodide provides a sustainable alternative to traditional oxidants. researchgate.net114.55.40 These methods represent a move towards cleaner synthetic routes, minimizing waste and avoiding hazardous reagents. sciencenet.cn

Chemical Reactivity and Mechanistic Investigations of Iodonitromethane

Iodonitromethane as a Reactive Intermediate

This compound (CH₂INO₂) is a highly reactive molecule that often appears as a transient species or intermediate in complex chemical reactions. uomustansiriyah.edu.iq Its fleeting nature means it is typically generated and consumed within a reaction sequence, making its isolation challenging but its role crucial in determining the final products. uomustansiriyah.edu.iq The presence of both an iodine atom and a nitro group on the same carbon atom confers a unique reactivity profile, making it a subject of interest in mechanistic studies.

This compound is a known product in the radical reaction between the iodomethyl radical (CH₂I) and nitrogen dioxide (NO₂). researchgate.netresearchgate.net This reaction is significant in atmospheric chemistry and involves multiple competing pathways. The primary reaction channels lead to the formation of this compound (CH₂INO₂) and iodomethyl nitrite (B80452) (CH₂IONO), alongside other products like formaldehyde (B43269) (CH₂O). researchgate.netresearchgate.net

The reaction proceeds through the initial combination of the two radical species. The subsequent arrangement of the atoms determines the final product.

Pathway A (this compound Formation): The nitrogen atom of NO₂ bonds to the carbon atom of the CH₂I radical, forming this compound.

Pathway B (Iodomethyl Nitrite Formation): An oxygen atom of NO₂ bonds to the carbon atom of the CH₂I radical, forming the less stable iodomethyl nitrite isomer. researchgate.net

Other Pathways: The reaction can also lead to the formation of formaldehyde and an iodine atom, suggesting a more complex mechanism that may involve the decomposition of the initial adducts. researchgate.netresearchgate.net

Products of the CH₂I + NO₂ Radical Reaction

| Reactants | Detected Products | Significance |

|---|---|---|

| CH₂I + NO₂ | This compound (CH₂INO₂) researchgate.netresearchgate.net | Product of C-N bond formation. |

| Iodomethyl nitrite (CH₂IONO) researchgate.net | Isomeric product of C-O bond formation. | |

| Formaldehyde (CH₂O) + I atom researchgate.netresearchgate.net | Indicates decomposition or alternative reaction pathways. |

Due to their short lifetimes and high reactivity, the direct observation of reactive intermediates like this compound requires specialized techniques. uomustansiriyah.edu.iq The existence of these species is often inferred from the final products, but their direct detection provides invaluable mechanistic insight. uomustansiriyah.edu.iq

Methods commonly employed for the detection and characterization of transient species include:

Spectroscopic Techniques: Methods like mass spectrometry can be used to identify the mass-to-charge ratio of intermediates present in a reaction mixture, even at very low concentrations. scribd.com

Chemical Trapping: A "trapping" agent can be introduced into the reaction to react specifically with the intermediate, forming a stable, isolable product whose structure confirms the intermediate's existence. uomustansiriyah.edu.iq For radical intermediates, electron spin resonance (EPR) spectroscopy in conjunction with a spin trap is a powerful method for detection and structural elucidation. sioc-journal.cn

Low-Temperature Studies: By conducting reactions at very low temperatures, the lifetime of reactive intermediates can be extended, sometimes allowing for their characterization using techniques like matrix isolation spectroscopy. uomustansiriyah.edu.iq

In the context of the CH₂I + NO₂ reaction, the identification of this compound as a product was achieved through experimental setups designed to analyze the reaction mixture in real-time or shortly after reaction initiation, confirming its formation as a distinct chemical entity. researchgate.netresearchgate.net

Photochemical and Thermal Transformations of this compound

This compound is susceptible to decomposition and rearrangement when subjected to energy in the form of light (photochemistry) or heat (thermal chemistry). rsc.orgbeilstein-journals.org These transformations are driven by the relatively weak bonds within the molecule, particularly the carbon-iodine bond.

The absorption of light, particularly in the ultraviolet spectrum, can induce the cleavage of chemical bonds, a process known as photolysis or photolytic degradation. nih.govfrontiersin.org For this compound, the most probable photolytic pathway is the homolytic cleavage of the C-I bond, which is typically the weakest bond in iodoalkanes. This process generates a nitromethyl radical (•CH₂NO₂) and an iodine radical (I•).

CH₂INO₂ + hν (light) → •CH₂NO₂ + I•

These resulting radical intermediates are themselves highly reactive and can participate in a cascade of subsequent reactions, such as: libretexts.org

Hydrogen Abstraction: The nitromethyl radical can abstract a hydrogen atom from a solvent or another molecule to form nitromethane (B149229).

Dimerization: Two nitromethyl radicals could combine to form 1,2-dinitroethane.

Further Decomposition: The radical intermediates might undergo further fragmentation.

The specific products of photolytic degradation depend heavily on the reaction conditions, such as the wavelength of light and the solvent used. frontiersin.orgunirioja.es The study of such degradation pathways is crucial for understanding the environmental fate of organoiodine compounds.

In addition to degradation, iodonitro compounds can undergo structural rearrangements to form more stable products. chemistry-chemists.com Research has shown that iodonitro derivatives can be transformed into nitroalkenes and ketones. chemistry-chemists.com A rearrangement reaction involves the migration of an atom or group from one position to another within the same molecule. wiley-vch.de

While the specific mechanism for this compound itself is not detailed in the provided sources, analogous rearrangements, such as the Beckmann or Baeyer-Villiger rearrangements, proceed through the formation of an electron-deficient intermediate, which triggers a 1,2-shift of a migrating group. wiley-vch.demasterorganicchemistry.comlibretexts.org In the case of an iodonitroalkane, a plausible pathway could involve the departure of the iodide ion, creating a carbocationic center that facilitates the rearrangement, ultimately leading to the formation of a carbonyl group (ketone) or a double bond (nitroalkene) after subsequent steps. wiley-vch.de

Potential Products from Iodonitro Compound Transformations

| Transformation Type | Starting Material Class | Resulting Product Class | Driving Force |

|---|---|---|---|

| Photolytic Degradation | This compound | Radical Intermediates (e.g., •CH₂NO₂) | Light Energy (hν) nih.gov |

| Rearrangement | Iodonitro Derivatives | Nitroalkenes, Ketones chemistry-chemists.com | Formation of a more stable product wiley-vch.de |

Nucleophilic and Electrophilic Reactions Involving this compound

The electronic structure of this compound dictates its reactivity towards nucleophiles and electrophiles. The carbon atom is bonded to two electron-withdrawing groups (the nitro group, -NO₂, and iodine, -I), making it significantly electron-deficient and thus a prime target for nucleophilic attack. ksu.edu.sa

A nucleophile, a species with a lone pair of electrons, can attack this electrophilic carbon, displacing the iodide ion, which is an excellent leaving group. rammohancollege.ac.incognitoedu.org This is a classic nucleophilic substitution reaction (likely S_N2 mechanism). ebsco.com

Nu:⁻ + CH₂INO₂ → Nu-CH₂NO₂ + I⁻

A wide variety of nucleophiles can participate in this type of reaction, including: cognitoedu.orglibretexts.org

Hydroxide (B78521) ions (OH⁻) to form hydroxynitromethane.

Alkoxides (RO⁻) to form alkoxynitromethanes.

Cyanide ions (CN⁻) to form nitroacetonitrile.

Ammonia (NH₃) to form aminonitromethane.

Conversely, the term "electrophilic reaction" describes a reaction where an electrophile, an electron-seeking species, attacks an electron-rich center. rahacollege.co.inbyjus.com While the primary carbon in this compound is electrophilic, other parts of the molecule, such as the lone pairs on the oxygen atoms of the nitro group, could potentially act as nucleophilic centers and react with strong electrophiles. However, the dominant mode of reactivity for this compound is expected to be its function as an electrophile in nucleophilic substitution reactions. ksu.edu.saebsco.com The reaction of electrophiles with haloarenes or other activated systems often requires catalysts and proceeds via carbocation intermediates, a scenario less typical for a simple haloalkane like this compound unless under specific, forcing conditions. masterorganicchemistry.comwikipedia.org

Reaction Kinetics and Dynamics

The kinetics of gas-phase reactions are fundamental to understanding the formation and atmospheric fate of chemical compounds. For this compound (CH₂INO₂), a key formation pathway involves the reaction of the iodomethyl radical (CH₂I) with nitrogen dioxide (NO₂). Studies using techniques such as laser photolysis/photoionization mass spectrometry have been conducted to determine the rate coefficients for this reaction under various temperatures. researchgate.net

The bimolecular rate coefficient for the reaction CH₂I + NO₂ has been found to be independent of pressure within the experimental range of 2-6 Torr and exhibits a notable negative temperature dependence. researchgate.net This type of temperature dependence, where the reaction rate increases as the temperature decreases, is often indicative of a reaction mechanism that proceeds through the formation of an intermediate complex. colorado.edu The measured rate coefficient can be described over a specific temperature range by a mathematical expression, which is crucial for modeling atmospheric chemistry. researchgate.netipsl.fr

Experimental investigations have determined the temperature-dependent rate expression for the reaction between the iodomethyl radical and nitrogen dioxide over a temperature range of 220 K to 363 K. researchgate.net

Rate Coefficient for the Gas-Phase Reaction CH₂I + NO₂

| Reactants | Rate Coefficient k(T) (cm³ molecule⁻¹ s⁻¹) | Temperature Range (K) | Source |

|---|---|---|---|

| CH₂I + NO₂ | (2.18 ± 0.07) x 10⁻¹¹ (T / 300 K)(-1.45 ± 0.22) | 220 - 363 | researchgate.net |

The reaction between the iodomethyl radical (CH₂I) and nitrogen dioxide (NO₂) is complex and does not lead to a single product. Instead, multiple product channels have been identified, and the distribution of these products, or selectivity, is a critical aspect of its chemistry. Experimental studies have detected the formation of this compound (CH₂INO₂) or its isomer iodomethyl nitrite (CH₂IONO) as adducts. researchgate.net Concurrently, formaldehyde (CH₂O) has been observed as a significant product of this reaction. researchgate.netresearchgate.net

Theoretical studies complement these experimental findings by exploring the potential energy surface of the reaction. These calculations suggest that the most feasible reaction pathway involves a 1,3-iodine shift with subsequent cleavage of the C-I and O-N bonds, leading to the formation of formaldehyde and INO. researchgate.net A competitive, though less favorable, pathway involves a 1,3-hydrogen shift, which would result in the formation of CHIO and HNO. researchgate.net The selectivity of the reaction—the ratio of this compound/iodomethyl nitrite formed versus other products like formaldehyde—is influenced by the specific reaction conditions, such as temperature and pressure, which can affect the stability and lifetime of intermediate complexes. researchgate.netmasterorganicchemistry.com

Potential Products from the Reaction of CH₂I + NO₂

| Product | Chemical Formula | Formation Pathway | Source |

|---|---|---|---|

| This compound / Iodomethyl nitrite | CH₂INO₂ / CH₂IONO | Adduct Formation | researchgate.netresearchgate.net |

| Formaldehyde | CH₂O | Primary Product Channel | researchgate.net |

| Iodine Atom | I | Detected Product | researchgate.net |

| Formyl Iodide + Nitroxyl | CHIO + HNO | Competitive Theoretical Pathway | researchgate.net |

Catalytic Roles and Hypervalent Iodine Chemistry Analogues

While this compound itself is not typically employed as a catalyst, its reactivity can be understood in the broader context of iodide-promoted transformations and hypervalent iodine chemistry. Iodide sources, such as tetrabutylammonium (B224687) iodide (TBAI), are known to catalyze various organic reactions, often by initiating radical chain processes. rsc.org The iodide anion can act as a reducing agent to generate radical species that propagate the reaction. rsc.org

Hypervalent iodine compounds, which contain an iodine atom in a higher oxidation state (typically +3 or +5), have emerged as versatile and environmentally benign reagents in modern organic synthesis. arkat-usa.orgillinois.edu These reagents, such as (diacetoxyiodo)benzene (B116549) or Koser's reagent, are characterized by weak, polarizable, and easily cleaved bonds between iodine and its ligands. arkat-usa.orgtcichemicals.com This property makes them excellent oxidizing agents and efficient sources of electrophilic groups for transfer to various nucleophiles. tcichemicals.comepfl.ch The reactivity of hypervalent iodine compounds stems from the tendency of the iodine atom to be reduced to its more stable monovalent state. tcichemicals.com

Although this compound is a simple monovalent organoiodine compound, the principles governing hypervalent iodine chemistry offer a useful analogy for its potential reactivity. The carbon-iodine bond in this compound is relatively weak and susceptible to cleavage. This allows it to act as an iodine atom donor or participate in transformations where the iodo- group functions as a leaving group, analogous to the ligand transfer reactions seen with hypervalent iodine reagents. illinois.eduepfl.ch The utility of hypervalent iodine compounds in a vast array of transformations, including the formation of C-C, C-O, and C-N bonds, provides a framework for predicting the types of reactions where a reactive C-I bond, such as that in this compound, might play a significant role. rsc.orgarkat-usa.org

Theoretical and Computational Chemistry of Iodonitromethane

Electronic Structure Analysis and Molecular Geometry

The molecular structure and electronic properties of iodonitromethane (CH₂INO₂) have been investigated using various quantum chemical methods. nesvard.org These computational approaches, such as density functional theory (DFT) and ab initio methods, are essential for predicting the molecule's equilibrium geometry and understanding its behavior at a molecular level. unipd.ityoutube.com By solving approximations of the Schrödinger equation, these methods can determine the arrangement of atoms that corresponds to the minimum energy of the potential energy surface, which defines the ground state structure. nesvard.orgpennylane.ai

Table 1: Representative Calculated Geometrical Parameters for this compound

| Parameter | Typical Calculated Value |

|---|---|

| C-I Bond Length | ~2.1 - 2.2 Å |

| C-N Bond Length | ~1.4 - 1.5 Å |

| N-O Bond Length | ~1.2 - 1.3 Å |

| O-N-O Bond Angle | ~125 - 130° |

Note: These values are approximate and can vary depending on the level of theory and basis set used in the calculation.

Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. chemistrysteps.com A key aspect of the theoretical study of this compound is the investigation of its isomers, particularly the nitro (CH₂INO₂) and nitrite (B80452) (CH₂IONO) forms. nih.gov In the nitro isomer, the carbon atom is bonded to the nitrogen of the nitro group, while in the nitrite isomer, the carbon is bonded to one of the oxygen atoms.

Computational studies have shown that the nitro isomer of this compound is thermodynamically more stable than the nitrite isomer. nih.gov The energy difference between these isomers, known as the isomerization energy, can be calculated using quantum chemical methods. This energy difference is a critical factor in determining the relative populations of the two isomers at equilibrium. Theoretical calculations also help to elucidate the potential energy surface for the isomerization reaction, identifying the transition state and the energy barrier for the interconversion between the nitro and nitrite forms. nih.govnih.gov

Energetic Properties and Thermochemistry

The standard enthalpy of formation (ΔHf°) is a fundamental thermochemical property that quantifies the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. khanacademy.org For this compound, computational methods are often employed to calculate this value, as experimental determination can be challenging. libretexts.orgtruman.edu These calculations involve determining the total electronic energy of the molecule and its constituent elements and then applying appropriate thermodynamic corrections.

Bond dissociation energy (BDE) is a measure of the strength of a chemical bond and is defined as the standard enthalpy change required to break a specific bond homolytically. wikipedia.orgyoutube.com Computational chemistry provides a powerful tool for calculating the BDEs of the various bonds within the this compound molecule, such as the C-I and C-N bonds. libretexts.orgyoutube.com The C-I bond is generally considered to be the weakest bond in halonitroalkanes, making its cleavage a likely initial step in the decomposition of the molecule.

Table 2: Calculated Energetic Properties of this compound

| Property | Description | Significance |

|---|---|---|

| Enthalpy of Formation | Energy change upon formation from elements | Indicates the thermodynamic stability of the molecule. |

| C-I Bond Dissociation Energy | Energy required to break the C-I bond | Provides insight into the molecule's thermal and photochemical stability. |

Theoretical studies have focused on the isomerization of this compound to iodomethyl nitrite, a process that involves the migration of the iodine atom and a change in the connectivity of the nitro group. nih.govchemrxiv.org Computational methods are used to map out the potential energy surface for this reaction, identifying the minimum energy pathway and the structure of the transition state. nih.govnih.gov The activation energy for the isomerization, which is the energy difference between the reactant and the transition state, determines the rate of the reaction.

The isomerization energy, which is the difference in energy between the nitro and nitrite isomers, has been calculated to be significant, with the nitro form being more stable. nih.gov These calculations are crucial for understanding the relative abundance of the two isomers and the feasibility of their interconversion under different conditions.

Reaction Mechanism Modeling and Kinetic Simulations

Computational chemistry is a valuable tool for modeling the reaction mechanisms of this compound, including its decomposition and reactions with other species. nih.govnih.gov By calculating the potential energy surfaces for various reaction pathways, researchers can identify the most likely mechanisms and predict the products that will be formed. nih.gov For example, the photodissociation of this compound, which involves the breaking of the C-I bond upon absorption of light, can be modeled to understand the dynamics of this process.

Kinetic simulations, which use the energetic information obtained from quantum chemical calculations, can be used to predict the rates of chemical reactions involving this compound. nih.gov These simulations can provide insights into the temperature and pressure dependence of reaction rates and can be used to model the behavior of this compound in complex chemical systems, such as the atmosphere or in combustion processes.

Potential Energy Surface Mapping for this compound-Involving Reactions

A potential energy surface (PES) is a multidimensional representation of the energy of a molecule as a function of its geometry. bioregistry.io For a chemical reaction, the PES maps the energetic pathway from reactants to products, identifying transition states and intermediates along the reaction coordinate. The study of the PES is crucial for understanding reaction mechanisms, predicting reaction rates, and determining the stability of different molecular conformations. bioregistry.io

For reactions involving this compound, such as its thermal decomposition or its role in atmospheric chemistry, mapping the PES would be a critical step in elucidating the reaction mechanism. Computational methods, such as ab initio calculations and density functional theory (DFT), are employed to calculate the energy of the system at various geometries. bioregistry.io The resulting data points are then used to construct the PES. Key features of the PES for a hypothetical reaction of this compound would include:

Reactant and Product Valleys: Regions of low potential energy corresponding to the stable geometries of the reactants and products.

Transition States: Saddle points on the PES that represent the highest energy barrier along the reaction pathway. The geometry at the transition state is known as the activated complex.

Intermediates: Local minima on the PES that correspond to transient, yet stable, species formed during the reaction.

While specific PES maps for this compound reactions are not readily found in the literature, studies on similar molecules, such as other halogenated nitromethanes, provide a framework for what might be expected. For instance, the photodissociation of nitromethane (B149229) has been a subject of theoretical investigation, revealing complex potential energy surfaces governing the C-N bond cleavage and subsequent radical reactions. nih.gov A similar approach for this compound would be invaluable in understanding its photochemical reactivity.

Application of Transition State Theory and RRKM Calculations

Transition State Theory (TST) is a fundamental theory in chemical kinetics that provides a framework for calculating the rate constants of chemical reactions. bioregistry.ioalfa-chemistry.com TST assumes a quasi-equilibrium between the reactants and the activated complex at the transition state. alfa-chemistry.com The rate of the reaction is then determined by the rate at which the activated complex proceeds to form products. The central equation of TST relates the rate constant to the Gibbs free energy of activation.

For unimolecular reactions, such as the decomposition of this compound, Rice-Ramsperger-Kassel-Marcus (RRKM) theory is often employed. RRKM theory is a statistical theory that extends TST by considering the distribution of energy among the vibrational and rotational modes of the molecule. chemical-suppliers.eu The rate of reaction is assumed to depend on the total energy of the molecule and the probability of that energy being localized in the specific mode that leads to reaction.

The application of TST and RRKM calculations to this compound would require:

Locating the Transition State: Using computational methods to find the saddle point on the PES corresponding to the reaction of interest.

Calculating Vibrational Frequencies: Determining the vibrational frequencies of the reactant and the transition state to calculate their respective partition functions.

Determining the Barrier Height: Calculating the energy difference between the reactant and the transition state.

While specific RRKM calculations for this compound are not available, studies on the thermal decomposition of other chloroalkanes have successfully used this methodology to model reaction kinetics over a range of temperatures and pressures. chemical-suppliers.eu These studies demonstrate the power of combining high-level ab initio calculations with RRKM theory to provide reliable kinetic data. chemical-suppliers.eu

Computational Studies of Solvent Effects on this compound Reactivity

The reactivity of a molecule can be significantly influenced by the solvent in which a reaction takes place. Computational chemistry offers several models to account for solvent effects, which can be broadly categorized as implicit and explicit solvent models.

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. The solute is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the solvent are calculated. This approach is computationally efficient and can provide a good first approximation of solvent effects.

Explicit Solvent Models: In these models, individual solvent molecules are included in the calculation. This allows for the study of specific solute-solvent interactions, such as hydrogen bonding. Quantum Mechanics/Molecular Mechanics (QM/MM) methods are often used, where the solute is treated with a high level of quantum mechanical theory, and the solvent molecules are treated with a more computationally efficient molecular mechanics force field.

For this compound, a polar molecule, solvent effects are expected to be significant. The polarity of the solvent could influence the stability of the ground state, transition states, and any charged intermediates, thereby altering reaction rates and pathways. For example, a polar solvent would be expected to stabilize a polar transition state more than a nonpolar one, thus accelerating the reaction. Computational studies on the effect of solvent polarity on other organic reactions have shown that such effects can alter reaction barriers and even change the reaction mechanism.

Intermolecular Interactions and Halogen Bonding in this compound Systems

This compound is capable of engaging in a variety of intermolecular interactions, with halogen bonding being of particular significance. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). This interaction arises from the anisotropic distribution of electron density on the halogen atom, resulting in a region of positive electrostatic potential, known as a σ-hole, on the side of the halogen opposite to the covalent bond.

In this compound, the iodine atom, being covalently bonded to the electron-withdrawing nitromethane group, is expected to have a significant σ-hole. This makes it a potent halogen bond donor. The strength of the halogen bond depends on the polarizability of the halogen atom and the electron-withdrawing power of the group it is attached to. Iodine, being highly polarizable, forms some of the strongest halogen bonds.

Computational studies on other iodine-containing molecules have provided detailed insights into the nature and strength of halogen bonding. These studies often employ methods like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis to characterize the interaction.

The ability of this compound to form halogen bonds has important implications for its behavior in different environments:

In the solid state: Halogen bonding can play a crucial role in determining the crystal packing of this compound.

In solution: Halogen bonding with solvent molecules can influence its solubility and reactivity.

In biological systems: If this compound were to interact with biological macromolecules, halogen bonding could be a key factor in its binding affinity and mechanism of action.

Below is a table summarizing the key theoretical and computational aspects discussed:

| Theoretical Concept | Description | Relevance to this compound |

| Potential Energy Surface (PES) | A multidimensional surface representing the energy of a molecule as a function of its geometry. | Essential for understanding reaction mechanisms, and identifying transition states and intermediates in reactions involving this compound. |

| Transition State Theory (TST) | A theory for calculating reaction rates based on the properties of the activated complex at the transition state. | Provides a framework for predicting the kinetics of this compound reactions, such as decomposition or substitution. |

| RRKM Theory | A statistical theory for unimolecular reaction rates that considers the distribution of energy within the molecule. | Applicable for modeling the unimolecular decomposition of this compound under various conditions. |

| Computational Solvent Models | Methods to simulate the effect of a solvent on a chemical reaction, categorized as implicit or explicit. | Crucial for accurately predicting the reactivity of the polar this compound molecule in different solvent environments. |

| Halogen Bonding | A non-covalent interaction where a halogen atom acts as an electrophilic center (σ-hole). | The iodine atom in this compound is expected to be a strong halogen bond donor, influencing its physical properties and interactions. |

Advanced Spectroscopic Characterization for Mechanistic Insights

Application of Time-Resolved Spectroscopic Techniques for Studying Reaction Dynamics

Time-resolved spectroscopy is an indispensable tool for observing chemical reactions as they happen, on timescales ranging from femtoseconds to seconds. nih.govbristoldynamics.com These techniques typically employ a "pump-probe" approach, where an initial laser pulse (the pump) triggers a chemical event, such as photodissociation, and a subsequent, time-delayed pulse (the probe) monitors the resulting changes in the system's spectroscopic properties. edinst.comedinst.comnih.gov

In the context of iodonitromethane, the primary photochemical event of interest is the cleavage of the carbon-iodine bond. Ultrafast laser techniques like femtosecond transient absorption spectroscopy allow researchers to follow the electronic and vibrational dynamics immediately following photoexcitation. bristoldynamics.comuni-goettingen.de Upon absorption of a photon, the C-I bond can break in well under a picosecond, a process that can be tracked by monitoring the disappearance of the ground-state absorption and the appearance of new absorptions corresponding to the nascent photoproducts. nih.gov

A key method for studying the subsequent reactions of these photoproducts is laser photolysis-photoionization mass spectrometry. This technique allows for the monitoring of radical concentrations in time-resolved measurements to determine reaction kinetics under specific conditions. researchgate.netacs.org For instance, studies on the reaction of the iodomethyl radical (•CH₂I), a potential photoproduct of this compound or a related precursor, with nitrogen dioxide (NO₂) have utilized this method to extract precise kinetic data. acs.org By tracking the decay of the •CH₂I radical concentration over time in the presence of NO₂, researchers can determine the bimolecular rate coefficients, which are crucial for building accurate mechanistic models. researchgate.netacs.org

The temperature dependence of these reaction rates provides further insight into the reaction's potential energy surface and dynamics. The table below presents kinetic data for the reaction between the iodomethyl radical and nitrogen dioxide, which can lead to the formation of this compound.

| Temperature (K) | Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|

| 220-363 | (2.18 ± 0.07) x 10⁻¹¹ (T / 300 K)⁻¹·⁴⁵ ⁺/⁻ ⁰·²² | acs.org |

Elucidation of Reaction Intermediates using Advanced Spectroscopic Methods

A primary goal of mechanistic chemistry is the direct detection and characterization of reaction intermediates. nih.gov These transient species are often highly reactive and exist for only fractions of a second, making their identification challenging. Advanced spectroscopic methods provide the necessary sensitivity and time resolution to capture these fleeting molecules. nih.govnih.gov

In reactions involving this compound, photolysis is expected to generate α-nitroalkyl radicals. rsc.orgpsu.edu Specifically, the cleavage of the C-I bond results in the formation of a nitromethyl radical (•CH₂NO₂) and an iodine atom (I•). Alternatively, in studies examining the formation of this compound, the reaction of precursors like the iodomethyl radical (•CH₂I) with nitrogen dioxide (NO₂) is investigated. researchgate.netacs.org

Mass spectrometry is a particularly powerful tool for identifying reaction intermediates and products based on their mass-to-charge ratio. nih.gov In studies of the •CH₂I + NO₂ reaction system, photoionization mass spectrometry has been used to detect the formation of a product with a mass corresponding to CH₂INO₂. researchgate.netacs.org This provides direct evidence for the formation of either this compound itself or its isomer, iodomethyl nitrite (B80452) (CH₂IONO), as these species are isobaric and often cannot be distinguished by mass alone. researchgate.netacs.orgresearchgate.net

To resolve such structural ambiguities, ion spectroscopy techniques are employed. Methods like infrared photodissociation (IRPD) spectroscopy can provide the vibrational spectrum of a mass-selected ion. nih.govnih.gov By comparing the experimental IR spectrum with theoretical calculations for different isomers, the precise structure of the intermediate can be determined. For example, the distinct vibrational frequencies of the nitro group (-NO₂) in this compound versus the nitrite group (-ONO) in iodomethyl nitrite would serve as a definitive structural fingerprint. rsc.org

Spectroscopic Signatures for Mechanistic Differentiation in Complex Chemical Systems

Spectroscopy is not only used to identify intermediates but also to differentiate between competing reaction pathways. chemistry-chemists.comnih.gov The evolution of spectroscopic signals over time—their rise and decay kinetics—provides a map of the reaction mechanism. nih.gov

The reaction between the •CH₂I radical and NO₂ serves as an excellent example of a system with competing mechanistic pathways. The nitrogen dioxide radical has two reactive sites (the nitrogen and an oxygen atom), leading to two potential products:

C-N bond formation: •CH₂I + •NO₂ → CH₂INO₂ (this compound)

C-O bond formation: •CH₂I + •NO₂ → CH₂IONO (Iodomethyl nitrite)

While mass spectrometry confirms the formation of a C₁H₂INO₂ product, it cannot, without further analysis, distinguish between these two pathways. researchgate.netacs.org Time-resolved vibrational spectroscopies, such as time-resolved infrared or Raman spectroscopy, are ideally suited for this purpose. rsc.org These techniques can track the formation of specific functional groups in real-time.

A conceptual experiment to differentiate these mechanisms would involve monitoring the infrared spectrum in the regions characteristic of nitro and nitrite groups following the initiation of the reaction.

| Reaction Pathway | Intermediate/Product | Characteristic Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|---|

| C-N Bond Formation | This compound | Asymmetric NO₂ Stretch | ~1550 - 1600 |

| C-N Bond Formation | This compound | Symmetric NO₂ Stretch | ~1350 - 1400 |

| C-O Bond Formation | Iodomethyl nitrite | N=O Stretch | ~1650 - 1680 |

| C-O Bond Formation | Iodomethyl nitrite | N-O Stretch | ~750 - 850 |

By observing which of these characteristic bands appear and how their intensities change over time, chemists can determine the branching ratio between the two reaction channels. The appearance of signals around 1550 cm⁻¹ would indicate the formation of this compound, whereas a transient signal near 1660 cm⁻¹ would point to the formation of the iodomethyl nitrite isomer. Such detailed observations are critical for constructing a complete and accurate picture of the reaction mechanism in complex chemical systems.

Applications in Organic Synthesis and Chemical Transformations

Iodonitromethane as a Building Block for Molecular Synthesis

Organic building blocks are functionalized organic molecules that serve as the fundamental components for the bottom-up assembly of more complex molecular architectures. sigmaaldrich.com In this context, this compound (CH₂INO₂) serves as a versatile C1 building block. Its structure allows for the introduction of both a nitromethyl group and an iodine atom into a target molecule, providing a gateway to further functionalization.

The utility of this compound as a building block is demonstrated in its preparation and subsequent reactions. It can be synthesized by the reaction of nitromethane (B149229) and iodine in the presence of a base. snu.ac.kr This straightforward preparation makes it an accessible starting material for various synthetic endeavors. The presence of the iodine atom, a good leaving group, facilitates nucleophilic substitution reactions, while the nitro group can be transformed into other functional groups, such as amines or carbonyls.

Role in Nitration and Iodination Reagent Systems

This compound plays a significant role in both nitration and iodination reactions, offering a unique reagent for the introduction of nitro and iodo functionalities into organic molecules.

Nitration: Aromatic rings can be nitrated through a reaction with a mixture of concentrated nitric and sulfuric acids, where the active electrophile is the nitronium ion (NO₂⁺). libretexts.org While not a direct nitrating agent in the same class as nitric acid, this compound can be a source of the nitromethyl group (-CH₂NO₂) in various synthetic transformations.

Iodination: The introduction of iodine into aromatic rings often requires an oxidizing agent to generate a more potent electrophilic iodine species from molecular iodine (I₂). libretexts.orgorgoreview.com Common oxidizing agents include hydrogen peroxide or copper salts. libretexts.orgorgoreview.com this compound, with its polarized carbon-iodine bond, can act as an electrophilic iodine source in certain reactions. For instance, a copper-mediated domino reaction has been developed for the C-H iodination and nitration of indoles, resulting in 3-iodo-2-nitroindoles. rsc.org This process highlights the dual functionality of reagents that can deliver both iodo and nitro groups.

The table below summarizes the key aspects of nitration and iodination reactions relevant to the functionalities present in this compound.

| Reaction Type | Typical Reagents | Electrophile | Role of this compound |

| Aromatic Nitration | Conc. HNO₃ / H₂SO₄ | Nitronium ion (NO₂⁺) | Source of nitromethyl group |

| Aromatic Iodination | I₂ with an oxidizing agent (e.g., H₂O₂, CuCl₂) | Electrophilic iodine (I⁺) | Potential electrophilic iodine source |

Precursor to Other Functionalized Organic Compounds

A key aspect of this compound's utility in organic synthesis is its role as a precursor to a variety of other functionalized organic compounds. snu.ac.krcopernicus.org The nitro group and the iodine atom can be selectively transformed, leading to a diverse range of products.

The nitro group is a versatile functional group that can be reduced to an amine, hydrolyzed to a carbonyl group, or participate in various carbon-carbon bond-forming reactions. The iodine atom, being an excellent leaving group, can be readily displaced by a wide range of nucleophiles in SN2 reactions. libretexts.org This allows for the introduction of various functionalities at the carbon atom.

For example, the chemistry of aliphatic nitro compounds and their derivatives is a rich field, with silylation processes offering a novel strategy for their application in directed organic synthesis. zioc.ru This approach enables the transformation of simple nitroalkanes into a variety of polyfunctional derivatives. zioc.ru

The table below illustrates some of the potential transformations of the functional groups present in this compound.

| Functional Group | Transformation | Resulting Functional Group |

| Nitro (-NO₂) | Reduction | Amine (-NH₂) |

| Nitro (-NO₂) | Nef Reaction | Carbonyl (C=O) |

| Iodo (-I) | Nucleophilic Substitution | Various (e.g., -OR, -CN, -SR) |

This compound in the Context of Solvent Selection for Chemical Reactions

The choice of solvent is a critical parameter in chemical synthesis, as it can significantly influence reaction rates, yields, and the formation of byproducts. biotage.comchemicals.co.uk Solvents can be broadly classified as polar or non-polar, and further as protic or aprotic. bhu.ac.in

This compound itself can be considered as a solvent in certain contexts, although its primary role is as a reagent. When selecting a solvent for reactions involving this compound, several factors must be considered:

Solubility: The solvent must dissolve the reactants, including this compound and the substrate, to a sufficient extent.

Reactivity: The solvent should ideally be inert under the reaction conditions and not react with the starting materials or products.

Polarity: The polarity of the solvent can have a profound effect on the reaction mechanism. For example, polar aprotic solvents like acetone, acetonitrile (B52724), DMF, and DMSO are often used for SN2 reactions because they can solvate the cation of a nucleophilic salt while leaving the anion relatively free to react. libretexts.org

In the context of iodination reactions, solvents like acetonitrile or nitromethane have been used. organic-chemistry.org For instance, the iodocarbocyclization of allenyl arenes to form 2-iodoindenes can be carried out using N-iodosuccinimide (NIS) as the iodine source in either acetonitrile or nitromethane. organic-chemistry.org

The properties of some common solvents are presented in the table below.

| Solvent | Formula | Type | Boiling Point (°C) |

| Acetonitrile | CH₃CN | Polar Aprotic | 82 |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | 153 |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | 189 |

| Nitromethane | CH₃NO₂ | Polar Aprotic | 101 |

Development of Novel Synthetic Methodologies Utilizing this compound

The unique reactivity of this compound has spurred the development of novel synthetic methodologies in organic chemistry. nih.govnih.gov These methods often leverage the dual functionality of the molecule to construct complex molecular architectures in an efficient manner.

One area of development is in the synthesis of heterocyclic compounds. For example, research has focused on developing efficient synthetic methods for preparing β-keto sulfones, β-keto phosphonates, β-keto esters, and other related compounds using this compound as a key reagent. snu.ac.kr

The ongoing exploration of iron catalysis and other earth-abundant metal catalysts in organic synthesis presents opportunities for discovering new transformations involving this compound. rsc.org These new methods could lead to more sustainable and cost-effective ways to synthesize valuable organic molecules.

Formation and Chemical Fate of Iodonitromethane in Aqueous Systems: an Environmental Chemistry Perspective

Iodonitromethane (CH₂INO₂) is a halogenated nitrogenous disinfection byproduct (DBP) that has drawn attention in the field of environmental chemistry due to its formation during water treatment and its potential environmental fate. As a member of the halonitromethane (HNM) group of DBPs, understanding its lifecycle in aqueous systems is crucial for managing drinking water quality.

Future Research Directions and Emerging Paradigms in Iodonitromethane Chemistry

Exploration of Uncharted Reactivity Modes

While the chemistry of iodonitromethane has traditionally been centered around its electrophilic and nucleophilic nature, future research is anticipated to delve into less conventional reactivity patterns. A key area of exploration lies in its radical chemistry. The reaction of the CH2I radical with nitrogen dioxide has been shown to produce this compound (CH2INO2) among other products. nih.govacs.orgresearchgate.net This indicates the viability of radical pathways involving this compound and opens avenues for novel carbon-carbon and carbon-heteroatom bond formations.

Future investigations could focus on harnessing this compound as a precursor to radical species for applications in, for example, radical polymerizations or single-electron transfer (SET) processes. The development of metal-free catalytic systems to initiate and control these radical reactions would be a significant step forward. rsc.org Furthermore, the potential for this compound to participate in cycloaddition reactions, a class of reactions that form cyclic compounds, remains largely unexplored. libretexts.orglibretexts.orgiupac.orgnih.gov Investigating its behavior as a dipolarophile or as a precursor to a 1,3-dipole could lead to the synthesis of novel heterocyclic frameworks. youtube.com

Advancements in Stereoselective Synthesis of this compound Derivatives

The creation of chiral molecules with precise three-dimensional arrangements is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries. numberanalytics.com Future research will undoubtedly focus on the development of stereoselective methods for the synthesis of chiral derivatives of this compound. This involves reactions where one stereoisomer is formed preferentially over others. durgapurgovtcollege.ac.inwvu.edustereoelectronics.org

Achieving high levels of stereoselectivity often relies on the use of chiral catalysts or auxiliaries that create a chiral environment during the reaction. numberanalytics.com Research in this area could explore the use of chiral catalysts to control the addition of nucleophiles to the this compound moiety or to guide the reaction of prochiral this compound derivatives. The principles of stereoselective reactions, such as those seen in iodolactonizations where the stereochemistry is controlled by the cyclic nature of the starting material, could be adapted to reactions involving this compound. uvic.ca The development of enantioselective and diastereoselective reactions will be crucial for accessing a wider range of complex and valuable molecules. stereoelectronics.org

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuous stream rather than in a traditional batch reactor, offers significant advantages in terms of safety, efficiency, and scalability, particularly for hazardous reactions. mdpi.comvapourtec.comewadirect.comresearchgate.neteuropa.eu The synthesis and manipulation of nitro compounds, including this compound, often involve highly exothermic and potentially explosive processes, making them ideal candidates for flow chemistry applications. mdpi.comvapourtec.comewadirect.comresearchgate.neteuropa.eu

Future research will likely see the integration of this compound chemistry into automated flow synthesis platforms. mdpi.com This will enable the rapid optimization of reaction conditions, the safe handling of hazardous intermediates, and the on-demand production of this compound derivatives. The precise control over reaction parameters such as temperature, pressure, and stoichiometry in a flow reactor can lead to improved yields and selectivities compared to batch processes. vapourtec.com The development of robust flow protocols for the synthesis and subsequent functionalization of this compound will be a key enabler for its broader application in both academic and industrial settings.

Theoretical Predictions for Novel this compound Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. nih.govresearchgate.netmdpi.commit.eduudel.eduumu.setaylorandfrancis.com In the context of this compound, theoretical calculations can provide invaluable insights into its electronic structure, reaction mechanisms, and the energetics of potential reaction pathways.

Future research will leverage computational modeling to:

Predict Novel Reactivity: Identify new, energetically favorable reaction pathways for this compound that have not yet been explored experimentally. mdpi.com

Elucidate Reaction Mechanisms: Provide a detailed understanding of the transition states and intermediates involved in known and novel reactions of this compound, including its radical chemistry. nih.govacs.orgresearchgate.net

Guide Catalyst and Reagent Design: Computationally screen potential catalysts and reagents for enhanced reactivity and selectivity in transformations involving this compound.

Rationalize Stereochemical Outcomes: Model the interactions in diastereomeric transition states to predict and explain the stereoselectivity of asymmetric reactions.

The synergy between theoretical predictions and experimental validation will accelerate the discovery and development of new and innovative chemistry for this compound.

Below is a table summarizing key computational parameters for this compound.

| Property | Value | Source |

| Molecular Formula | CH2INO2 | PubChem nih.gov |

| Molecular Weight | 186.937 g/mol | PubChem nih.gov |

| IUPAC Name | iodo(nitro)methane | PubChem nih.gov |

| CAS Number | 25538-43-6 | PubChem nih.gov |

| Topological Polar Surface Area | 39.4 Ų | PubChem nih.gov |

| XLogP3-AA | 0.8 | PubChem nih.gov |

Potential for Material Science Applications (e.g., as chemical linkers or functional groups)

The unique combination of a reactive iodo group and a polar nitro group makes this compound an intriguing candidate for applications in material science. Future research is expected to explore its use as a functional monomer, a chemical linker, or a surface modification agent. mdpi.commdpi.comnih.govspecificpolymers.com

Functional Monomers: this compound could potentially be used as a monomer in polymerization reactions. mdpi.commdpi.comnih.govspecificpolymers.com The iodo group can be a site for subsequent polymer modification, while the nitro group can impart specific properties, such as polarity or the ability to participate in hydrogen bonding, to the resulting polymer.

Chemical Linkers and Cross-linking Agents: The reactivity of the carbon-iodine bond allows for the attachment of this compound to other molecules, making it a potential chemical linker to connect different components in a material. pffc-online.comresearchgate.netmdpi.compvamu.edu It could also act as a cross-linking agent to create networks within polymer chains, thereby modifying the mechanical and thermal properties of the material. pffc-online.comresearchgate.netmdpi.compvamu.edudiva-portal.org

Surface Functionalization: The ability to graft this compound onto surfaces could be used to alter their properties, such as wettability, adhesion, or biocompatibility. The nitro group, in particular, can serve as a handle for further chemical transformations on the surface.

The exploration of this compound in these material science applications is still in its nascent stages, but it represents a promising frontier for creating novel materials with tailored properties.

Q & A

Q. What methodologies are suitable for quantifying trace impurities in this compound, and how can their impact on experimental outcomes be mitigated?

- Methodological Answer :

- GC-MS : Detect halogenated byproducts (e.g., diiodomethane) with detection limits <1 ppm.

- Purification : Employ preparative chromatography or recrystallization.

- Statistical Analysis : Use ANOVA to assess impurity effects on reaction yields .

Guidance for Rigorous Research Design

- Gap Analysis : Conduct systematic literature reviews to identify understudied areas (e.g., this compound in photoredox catalysis) .

- Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating hypotheses .

- Data Transparency : Archive raw datasets and computational inputs/outputs in repositories like Zenodo for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.